molecular formula C24H26N4O5 B2512101 N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-nitrobenzamide CAS No. 887212-12-6

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-nitrobenzamide

Cat. No.: B2512101
CAS No.: 887212-12-6
M. Wt: 450.495
InChI Key: JVFVQMOORDRCTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-nitrobenzamide is a chemical compound of significant interest in antibacterial research, particularly against challenging mycobacterial pathogens. Its structure, featuring a piperazine linker, is analogous to a class of nitrofuranyl piperazines, which have demonstrated potent activity against Mycobacterium abscessus (Mab) . Mab is a non-tuberculous mycobacterium notorious for its high intrinsic resistance to many available antibiotics, making the discovery of new inhibitory classes a critical research area . Compounds within this class are investigated as prodrugs, requiring reductive activation via bacterial enzymes, specifically those dependent on the cofactor F420 . Once activated, these agents are believed to exert their antibacterial effect by generating reactive intermediates that cause oxidative stress and disrupt essential cellular processes, potentially including DNA, RNA, and proteins, leading to a bacteriostatic suppression of bacterial growth . This mechanism is distinct from that of other nitro-containing drugs like pretomanid, suggesting a unique pathway that may be effective against drug-resistant strains . Research into this chemical series provides a valuable tool for scientists exploring novel targets and strategies to overcome multidrug resistance in mycobacterial infections.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O5/c1-32-21-10-8-19(9-11-21)26-12-14-27(15-13-26)22(23-3-2-16-33-23)17-25-24(29)18-4-6-20(7-5-18)28(30)31/h2-11,16,22H,12-15,17H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFVQMOORDRCTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-nitrobenzamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then coupled together under specific reaction conditions. For example, the synthesis might involve the reaction of furan-2-carbaldehyde with 4-(4-methoxyphenyl)piperazine in the presence of a suitable catalyst to form an intermediate, which is then reacted with 4-nitrobenzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions can be facilitated by using alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-nitrobenzamide has been explored for its potential therapeutic effects:

  • Inhibition of Protein Tyrosine Phosphatase B (PtpB) : Studies have demonstrated significant inhibition of PtpB at concentrations around 50 µM, suggesting its role in modulating cellular signaling pathways associated with various diseases.
  • Serotonin Receptor Modulation : The compound exhibits high affinity for serotonin receptors, particularly the 5-HT1A subtype, which is implicated in mood regulation and anxiety disorders.
  • Adrenoceptor Activity : Preclinical trials indicate that this compound effectively reduces symptoms related to benign prostatic hyperplasia (BPH) through adrenoceptor antagonism.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the development of derivatives with enhanced biological activity. It is utilized in the synthesis of compounds targeting various biological pathways .

Material Science

Research is being conducted on the potential use of this compound in the development of new materials with unique properties. Its chemical structure may confer specific characteristics beneficial for material applications.

Case Studies

StudyApplication FocusFindings
Chen et al., 2010Inhibition of PtpBSignificant inhibition observed at 50 µM concentration
Leopoldo et al., 2004Serotonin receptor affinityHigh affinity noted for 5-HT1A receptors
Preclinical TrialsAdrenoceptor antagonismEffective in reducing BPH symptoms

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-nitrobenzamide involves its interaction with specific molecular targets. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The following table compares the target compound with key analogs, highlighting structural variations and their implications:

Compound Name Key Structural Features Molecular Weight Reported Activity References
Target Compound : N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-nitrobenzamide 4-Nitrobenzamide, 4-methoxyphenylpiperazine, furan-2-yl Not reported Hypothesized: Receptor antagonism/inhibition
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide (CAS: 877632-03-6) 4-Methoxybenzamide, 4-fluorophenylpiperazine, furan-2-yl 423.5 Unreported (structural analog for receptor studies)
N-[(2R)-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-3-nitrobenzamide 3-Nitrobenzamide, 2-fluorophenylpiperazine, furan-2-yl Not reported Potential serotonin/dopamine receptor ligand
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 13, ) Thiazole core, 4-methoxyphenylpiperazine, acetamide 422.54 MMP inhibition (IC₅₀: 0.42 μM)
18F-Mefway Fluorinated cyclohexanecarboxamide, 2-methoxyphenylpiperazine ~460 (18F-labeled) PET tracer for 5-HT₁ₐ receptors
VRT-325 (Corrector 2, ) Quinazoline core, 4-methoxyphenylsulfonylpiperazine Not reported CFTR corrector (ΔF508-CFTR rescue)
Key Observations:

Substituent Position on Benzamide: The 4-nitro group in the target compound contrasts with 4-methoxy (CAS: 877632-03-6) and 3-nitro () analogs. 3-Nitro substitution (as in ) may alter steric interactions compared to the para position, affecting receptor selectivity .

Piperazine Substitution :

  • 4-Methoxyphenyl (target compound) vs. 4-fluorophenyl (CAS: 877632-03-6): Methoxy groups increase electron density, which may enhance interactions with hydrophobic receptor regions, while fluorine’s electronegativity could improve metabolic stability .
  • 2-Fluorophenyl () vs. 2-methoxyphenyl (): Ortho-substituents influence piperazine conformation, impacting receptor affinity .

Core Heterocycle :

  • Furan (target compound, ) vs. thiazole (): Thiazole derivatives exhibit stronger MMP inhibition, suggesting heterocycle polarity and hydrogen-bonding capacity are critical for enzyme interaction .

Receptor Binding and Selectivity
  • Serotonin Receptors : Analogs like 18F-Mefway () and 3-nitrobenzamide derivatives () show high affinity for 5-HT₁ₐ receptors. The target compound’s nitro group may similarly enhance binding, but its methoxyphenylpiperazine side chain could confer selectivity over dopamine receptors .
  • Dopamine D3 Receptors : Piperazine derivatives with chlorophenyl or methoxyphenyl groups (e.g., ) exhibit D3 antagonism. The furan moiety in the target compound may reduce D3 affinity compared to thiazole-based MMP inhibitors .
Enzymatic Inhibition
  • MMP Inhibition : Thiazole-piperazine hybrids (e.g., Compound 13, ) inhibit MMP-9 with IC₅₀ values <1 μM. The target compound’s nitrobenzamide group may lack the thiazole’s hydrogen-bonding capacity, reducing potency against MMPs .
  • CFTR Modulation : VRT-325 () shares a methoxyphenylpiperazine motif but incorporates a quinazoline core. The target compound’s furan and nitro groups may limit corrector activity compared to sulfonylpiperazine derivatives .

Physicochemical and Pharmacokinetic Properties

  • Solubility : Nitro groups reduce aqueous solubility, which may necessitate prodrug strategies for therapeutic applications .
  • Metabolic Stability : Fluorine or methoxy substituents on the piperazine ring (e.g., ) enhance resistance to oxidative metabolism compared to unsubstituted phenyl groups .

Biological Activity

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-nitrobenzamide is a compound of interest due to its potential biological activity, particularly in pharmacological contexts. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C22H31N3O4
  • Molecular Weight : 397.52 g/mol

The structure includes a furan ring, a piperazine moiety, and a nitrobenzamide group, which contribute to its pharmacological properties.

Research indicates that this compound may exert its effects through various mechanisms:

  • Inhibition of Protein Tyrosine Phosphatase B (PtpB) : The compound has been shown to inhibit PtpB, an enzyme involved in signal transduction pathways within macrophages. This inhibition can interfere with the virulence of certain pathogens, such as Mycobacterium tuberculosis .
  • G Protein-Coupled Receptor Modulation : Preliminary studies suggest that this compound may interact with G protein-coupled receptors (GPCRs), leading to alterations in intracellular signaling pathways, including calcium ion mobilization .

Therapeutic Potential

The compound's unique structure allows it to target various biological pathways, making it a candidate for several therapeutic applications:

  • Antimicrobial Activity : Due to its ability to inhibit PtpB, the compound shows promise as an anti-virulence agent against Mycobacterium tuberculosis .
  • Neurological Applications : The piperazine component suggests potential activity in neurological disorders, possibly through modulation of neurotransmitter systems.

Case Studies and Experimental Data

A review of the literature reveals several studies focusing on the biological activity of this compound:

  • In Vitro Studies : In laboratory settings, the compound demonstrated significant inhibitory effects on PtpB activity, leading to reduced virulence in Mycobacterium species. These findings were reported by Chen et al. (2010), emphasizing its potential as an anti-tuberculosis agent .
  • Pharmacological Evaluations : A study evaluated the binding affinity of the compound to various GPCRs, suggesting that it may act as a modulator for specific receptor types involved in neurotransmission .

Data Table

The following table summarizes key findings from various studies on this compound:

Study ReferenceBiological ActivityFindings
Chen et al., 2010 Inhibition of PtpBSignificant reduction in virulence in Mycobacterium
Alexander et al., 2011 GPCR ModulationAltered intracellular calcium levels
Queener et al., 2022 Anticancer PotentialInhibitory effects on cancer cell lines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.